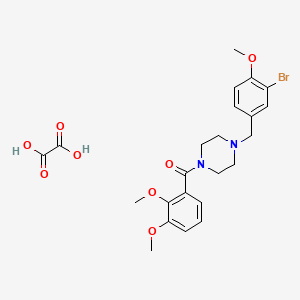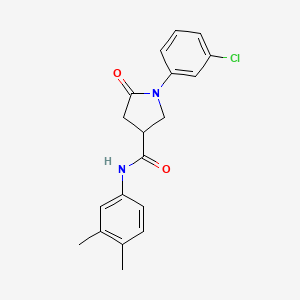
1-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
説明
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves complex reactions, including cyclization, amidation, and condensation steps. For example, compounds with similar structures have been synthesized through reactions involving starting materials like ethyl(ethoxymethylene)cyanoacetate and 4-chloroacetophenone, followed by cyclization in the presence of catalysts such as Ni(NO3)2 (Xin, 2012). While specific methods for the synthesis of 1-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide are not detailed, these general approaches provide insight into potential pathways for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including the spatial arrangement of atoms and bonds, is critical for understanding their chemical behavior. X-ray diffraction studies and theoretical calculations, such as density functional theory (DFT), offer valuable insights into the conformation and electronic properties of these compounds. For instance, similar compounds have been studied to determine their crystal structure and stereochemistry, confirming molecular geometries through single-crystal X-ray diffraction (Nural et al., 2018).
Chemical Reactions and Properties
Pyrrolidine derivatives participate in various chemical reactions, reflecting their rich chemical properties. These may include reactions with aldehydes, amidation processes, and cyclization reactions that form the core structure of the pyrrolidine ring. The specific reactivity of 1-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide would depend on its functional groups, such as the carboxamide and chlorophenyl groups, which can influence its chemical behavior and interaction with other molecules.
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, including melting points, solubility, and crystalline structure, are crucial for their practical application and formulation. These properties are influenced by the molecular structure, particularly the presence of substituents that can affect intermolecular interactions. Studies on related compounds reveal that crystal packing, hydrogen bonding, and other intermolecular interactions play significant roles in determining the physical properties (Gallagher et al., 2022).
Chemical Properties Analysis
The chemical properties of pyrrolidine derivatives, including acidity, basicity, and reactivity towards various chemical reagents, are influenced by their molecular structure. The presence of functional groups such as carboxamide can impart specific chemical behaviors, such as acid-base reactions and nucleophilic substitutions. Analytical methods, such as potentiometric titration and spectroscopic techniques, are employed to study these properties and understand the compound's behavior in chemical reactions (Nural et al., 2018).
特性
IUPAC Name |
1-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-12-6-7-16(8-13(12)2)21-19(24)14-9-18(23)22(11-14)17-5-3-4-15(20)10-17/h3-8,10,14H,9,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCWOUOKZJYFJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



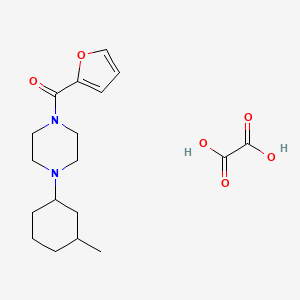
![N'-[(4-bromophenyl)sulfonyl]-N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-1-piperidinecarboximidamide](/img/structure/B4014230.png)

![5-bromo-N-{4-[(diethylamino)carbonyl]phenyl}nicotinamide](/img/structure/B4014249.png)
![1-(1,3-benzodioxol-5-yl)-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B4014257.png)
![5,5-dimethyl-1'-(1-piperidinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4014261.png)
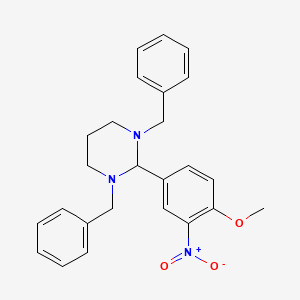
![N-(4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4014271.png)

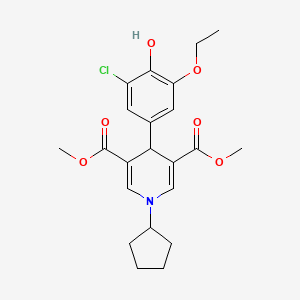
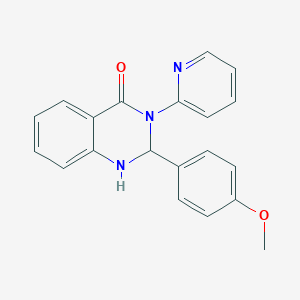
![2-{[4-allyl-5-(diphenylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4014298.png)
